![molecular formula C20H26O B14516553 1-Ethoxy-4-[1-(4-ethylphenyl)-2-methylpropyl]benzene CAS No. 62897-56-7](/img/structure/B14516553.png)
1-Ethoxy-4-[1-(4-ethylphenyl)-2-methylpropyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethoxy-4-[1-(4-ethylphenyl)-2-methylpropyl]benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of an ethoxy group and a substituted benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-4-[1-(4-ethylphenyl)-2-methylpropyl]benzene typically involves the following steps:
Formation of the Ethoxy Group: The ethoxy group can be introduced through the reaction of ethanol with a suitable benzene derivative under acidic conditions.
Substitution Reactions:
Final Assembly: The final step involves the coupling of the ethoxy-substituted benzene with the 4-ethylphenyl group, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. Continuous flow reactors and advanced catalytic systems are often employed to ensure consistent product quality and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethoxy-4-[1-(4-ethylphenyl)-2-methylpropyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the ethoxy or ethylphenyl groups are replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), Nitrating agents (HNO₃/H₂SO₄)
Major Products
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Applications De Recherche Scientifique
1-Ethoxy-4-[1-(4-ethylphenyl)-2-methylpropyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Ethoxy-4-[1-(4-ethylphenyl)-2-methylpropyl]benzene involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity, leading to changes in cellular signaling and function.
Pathway Modulation: Affecting key biochemical pathways, resulting in physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethoxy-4-ethylbenzene: Similar structure but lacks the additional ethylphenyl group.
4-Ethylphenetole: Another related compound with a simpler structure.
1-(4-Ethylphenyl)ethanone: Contains a ketone group instead of an ethoxy group.
Uniqueness
1-Ethoxy-4-[1-(4-ethylphenyl)-2-methylpropyl]benzene is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
62897-56-7 |
|---|---|
Formule moléculaire |
C20H26O |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
1-ethoxy-4-[1-(4-ethylphenyl)-2-methylpropyl]benzene |
InChI |
InChI=1S/C20H26O/c1-5-16-7-9-17(10-8-16)20(15(3)4)18-11-13-19(14-12-18)21-6-2/h7-15,20H,5-6H2,1-4H3 |
Clé InChI |
FVDCFUNLYZHOBP-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCC)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


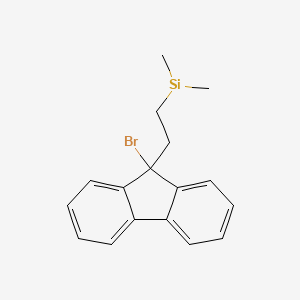
![{[4-(2-Nitroethenyl)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B14516484.png)
![4-{2-[4-(Heptyloxy)phenyl]prop-1-EN-1-YL}benzonitrile](/img/structure/B14516491.png)
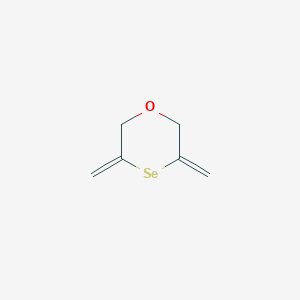
methanone](/img/structure/B14516511.png)
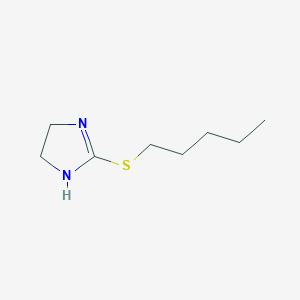


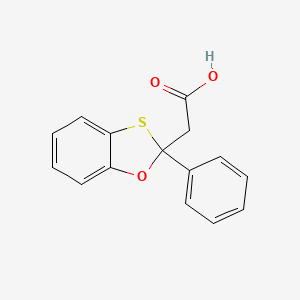

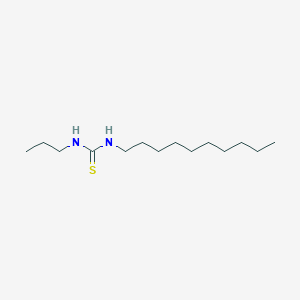
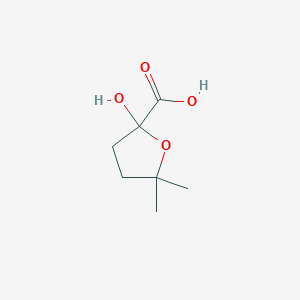

![7,9,9-Trimethyl-1,4-dithiaspiro[4.5]dec-6-ene-8-carbaldehyde](/img/structure/B14516545.png)
